molecular formula C17H22FNO3 B12043593 tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate CAS No. 1312760-33-0

tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate

Cat. No.: B12043593
CAS No.: 1312760-33-0
M. Wt: 307.36 g/mol
InChI Key: WQTFZKAGISIZKL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C17H22FNO3 It is a pyrrolidine derivative that features a tert-butyl ester group, a formyl group, and a fluoro-methylphenyl substituent

Preparation Methods

The synthesis of tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate typically involves multi-step organic synthesis. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions

Scientific Research Applications

tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro-methylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The overall effect of the compound depends on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

1312760-33-0

Molecular Formula

C17H22FNO3

Molecular Weight

307.36 g/mol

IUPAC Name

tert-butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate

InChI

InChI=1S/C17H22FNO3/c1-12-9-13(5-6-14(12)18)17(11-20)7-8-19(10-17)15(21)22-16(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3

InChI Key

WQTFZKAGISIZKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCN(C2)C(=O)OC(C)(C)C)C=O)F

Origin of Product

United States

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